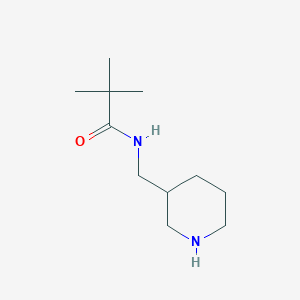

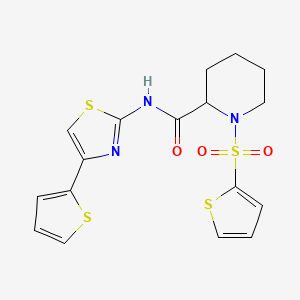

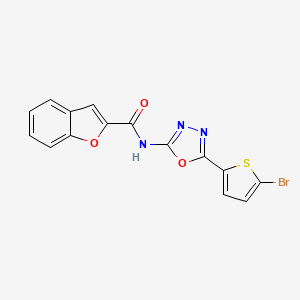

![molecular formula C17H17N3OS B2592826 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide CAS No. 873856-98-5](/img/structure/B2592826.png)

2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of a similar compound, S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine, has been reported . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

While specific chemical reactions involving “2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide” are not available, related compounds have been studied. For example, a series of novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for anticancer activity .Applications De Recherche Scientifique

Metal Ion Sensing and Imaging

The compound demonstrates remarkable sensitivity towards heavy and transition metal ions (HTMs), particularly Cu^2+ . Researchers have designed a dual-channel chromogenic and fluorogenic chemoreceptor based on this compound. Upon binding with Cu^2+ , it undergoes a distinct optical response, changing color from yellow to colorless. The detection limit for Cu^2+ is as low as 40 nM . Additionally, this chemoreceptor has been successfully employed for in vitro fluorescence imaging in biological samples, such as male microspores of seed plants and diploid fungi.

Organic Light-Emitting Diodes (OLEDs)

Functional derivatives of this compound have been investigated as luminescent materials. For instance, two carboxyl-functionalized ligands, BTZ-Cz-OH and BTZ-DCz-OH , along with their boron complexes (BTZ-Cz-BF and BTZ-DCz-BF ), exhibit promising properties for use in OLEDs. These materials display strong emission, low turn-on voltages (3.9-4.8 V), and improved electroluminescence (EL) performance compared to the ligands alone .

Solvent Effects in Optoelectronics

Researchers have explored the mechanism of solvent effects using 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) , a derivative of this compound. Understanding solvent interactions is crucial for developing new optoelectronic products. MMT serves as a key material in naphthalene-based systems .

Mécanisme D'action

The mode of action of benzothiazole compounds can vary widely depending on their structure and the target they interact with. Some benzothiazole compounds are known to interact with enzymes or receptors in the body, leading to changes in cellular processes . The exact targets and mode of action would need to be determined through experimental studies.

The pharmacokinetics of benzothiazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of benzothiazole compounds. For example, certain benzothiazole compounds have been found to have good thermal and electrochemical stability .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-butan-2-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-3-11(2)19-16(21)12-7-6-10-18-15(12)17-20-13-8-4-5-9-14(13)22-17/h4-11H,3H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUGGRSIKFPWOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

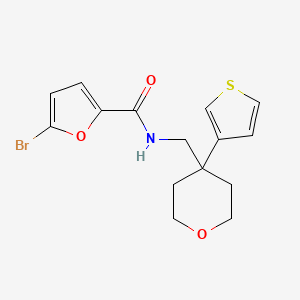

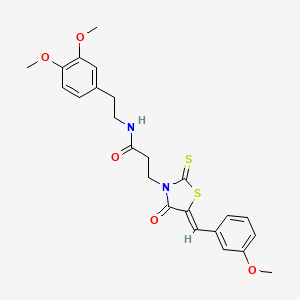

![5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2592744.png)

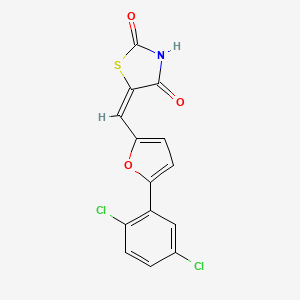

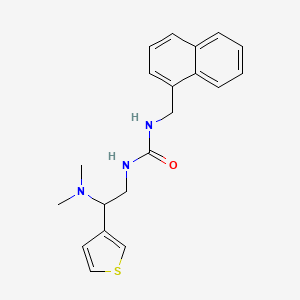

![(3r,5r,7r)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2592752.png)

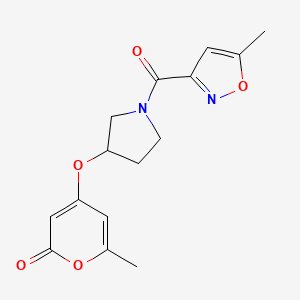

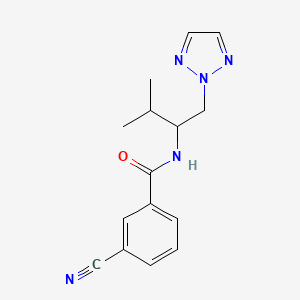

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2592753.png)

![2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2592756.png)

![N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2592759.png)